molecular formula C11H13N3O B1293849 2-Amino-3-(1H-indol-3-yl)propanamide CAS No. 6720-02-1

2-Amino-3-(1H-indol-3-yl)propanamide

Cat. No. B1293849
CAS RN: 6720-02-1
M. Wt: 203.24 g/mol
InChI Key: JLSKPBDKNIXMBS-UHFFFAOYSA-N
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Description

The compound "2-Amino-3-(1H-indol-3-yl)propanamide" is a derivative of the indole class of compounds, which are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The indole moiety is a common scaffold in many biologically active compounds, and modifications on this structure can lead to substances with various pharmacological activities.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, which showed significant biological activities such as antiarrhythmic and hypotensive effects . Although this does not directly describe the synthesis of "2-Amino-3-(1H-indol-3-yl)propanamide," it provides insight into the synthetic strategies that could be employed for similar indole-based compounds.

Molecular Structure Analysis

The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adduct with acetic acid and water, has been determined . This structure features an indole ring that is essentially planar and forms part of the amino acid backbone. The crystal is stabilized by hydrogen bonds, which are crucial for the molecular conformation and could be indicative of the behavior of "2-Amino-3-(1H-indol-3-yl)propanamide" in a solid state.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are often used to further modify the structure and introduce new functional groups. The literature describes a sequential [1 + 4]- and [2 + 3]-annulation process using prop-2-ynylsulfonium salts with sulfonyl-protected o-amino aromatic aldimines to access hexahydropyrrolo[3,2-b]indoles . This showcases the reactivity of indole-containing compounds in multicomponent reactions, which could be relevant for the modification of "2-Amino-3-(1H-indol-3-yl)propanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-3-(1H-indol-3-yl)propanamide" can be inferred from related compounds. The crystallographic data of the (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adduct provides insights into the molecular geometry, which can influence the compound's solubility, stability, and reactivity . The presence of amino groups suggests that the compound would likely exhibit basic properties and could form salts with acids. The indole ring could also contribute to the compound's ability to engage in π-π interactions, which might affect its binding to biological targets.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It is stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKPBDKNIXMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874200
Record name TRYPTOPHAN AMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-3-(1H-indol-3-yl)propanamide

CAS RN

6720-02-1, 20696-57-5
Record name Tryptophanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006720021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JR Abbott, TR Hodges, RN Daniels… - Journal of Medicinal …, 2018 - ACS Publications
Deregulated RAS activity, often the result of mutation, is implicated in approximately 30% of all human cancers. Despite this statistic, no clinically successful treatment for RAS-driven …
Number of citations: 34 pubs.acs.org
T Liu, Y Wan, R Liu, L Ma, M Li, H Fang - Chemical Research in Chinese …, 2016 - Springer
Twenty-two novel 1,3,4-thiadiazole derivatives were synthesized using different aromatic acids as starting materials, followed by cyclization, coupling and deprotection reaction. The …
Number of citations: 6 link.springer.com
V Di Sarno, G Lauro, S Musella, T Ciaglia… - European Journal of …, 2021 - Elsevier
COVID-19 pandemic, starting from the latest 2019, and caused by SARS-CoV-2 pathogen, led to the hardest health-socio-economic disaster in the last century. Despite the tremendous …
Number of citations: 22 www.sciencedirect.com
A Ullah, F Iftikhar, M Arfan, STB Kazmi… - European Journal of …, 2018 - Elsevier
Present work describes the in vitro antibacterial evaluation of some new amino acid conjugated antimicrobial drugs. Structural modification was attempted on the three existing …
Number of citations: 42 www.sciencedirect.com
P Suwanttananuruk, J Jiaranaikulwanitch… - Open …, 2020 - degruyter.com
Amyloid cascade, one of pathogenic pathways of Alzheimer’s disease (AD), was focused as one of drug discovery targets. In this study, β-secretase (BACE1) inhibitors were designed …
Number of citations: 2 www.degruyter.com
P Banerjee, A Mandhare… - Expert Opinion on …, 2022 - Taylor & Francis
… New cyclic peptide S-2-amino-3-1H-indol-3-yl propanamide compounds have also been claimed by the inventors from South China Sea Institute of Oceanology for antitubercular …
Number of citations: 22 www.tandfonline.com
K Kaur, SR Patel, P Patil, M Jain, SI Khan… - Bioorganic & medicinal …, 2007 - Elsevier
We report the synthesis, in vitro antiprotozoal (against Plasmodium and Leishmania), antimicrobial, cytotoxicity (Vero and MetHb-producing properties), and in vivo antimalarial activities …
Number of citations: 50 www.sciencedirect.com
FM Cordero, P Bonanno, M Chioccioli, P Gratteri… - Tetrahedron, 2011 - Elsevier
Diversity-oriented synthesis of derivatives of the potent glycosidase inhibitor lentiginosine can be achieved in an efficient and versatile way by two modular approaches on key …
Number of citations: 28 www.sciencedirect.com
D Bouchard - 2015 - search.proquest.com
The HDM2 protein plays a critical role in the inhibition and degradation of p53, a key mediator of cell cycle arrest and apoptosis. The inactivation of p53 is known to be oncogenic, …
Number of citations: 3 search.proquest.com

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